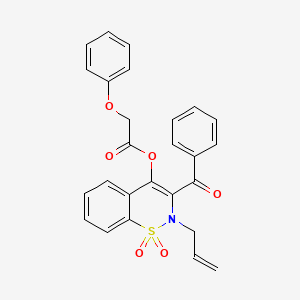
2-(2H-1,3-BENZODIOXOL-5-YL)-N-(4,6-DIMETHYLPYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE
Descripción general
Descripción
2-(2H-1,3-BENZODIOXOL-5-YL)-N-(4,6-DIMETHYLPYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoline carboxamides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YL)-N-(4,6-DIMETHYLPYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include benzodioxole derivatives, dimethylpyridine, and quinoline carboxylic acid. The reaction conditions may involve:
Condensation reactions: Combining the benzodioxole and pyridine derivatives under acidic or basic conditions.
Cyclization reactions: Forming the quinoline ring structure through intramolecular cyclization.
Amidation reactions: Coupling the quinoline carboxylic acid with the amine group of the pyridine derivative.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch processing: Conducting the reactions in large reactors with controlled temperature and pressure.
Continuous flow synthesis: Using flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(2H-1,3-BENZODIOXOL-5-YL)-N-(4,6-DIMETHYLPYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YL)-N-(4,6-DIMETHYLPYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:
Bind to active sites: Inhibit enzyme activity or receptor function.
Modulate signaling pathways: Affect cellular processes and responses.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline derivatives: Known for their diverse biological activities.
Benzodioxole derivatives: Studied for their potential therapeutic effects.
Pyridine derivatives: Used in various chemical and pharmaceutical applications.
Uniqueness
2-(2H-1,3-BENZODIOXOL-5-YL)-N-(4,6-DIMETHYLPYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(4,6-dimethylpyridin-2-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c1-14-9-15(2)25-23(10-14)27-24(28)18-12-20(26-19-6-4-3-5-17(18)19)16-7-8-21-22(11-16)30-13-29-21/h3-12H,13H2,1-2H3,(H,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRDKULIAWDBNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-4-phenylbutanamide](/img/structure/B3621298.png)
![N-[4-(5-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]acetamide](/img/structure/B3621305.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B3621332.png)
![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-3-chlorophenyl)acetamide](/img/structure/B3621335.png)

![methyl 2-[(4-chloro-2-nitrobenzoyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B3621343.png)
![4-bromo-N-{[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B3621346.png)
![3,4-dichloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3621353.png)
![N-(5-chloro-2-methoxyphenyl)-3-{[3-(2-furyl)acryloyl]amino}benzamide](/img/structure/B3621358.png)
![3-(2-CHLOROPHENYL)-5-METHYL-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-4-ISOXAZOLECARBOXAMIDE](/img/structure/B3621371.png)

METHANONE](/img/structure/B3621383.png)
![4-[methyl(methylsulfonyl)amino]-N-{4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B3621385.png)
